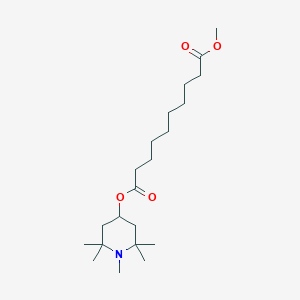
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate
Vue d'ensemble
Description
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate, also known as PEDA, is a high molecular weight organic compound derived from 2,2,6,6-tetramethylpiperidine (TMP). It contains two bulky amine functions and a long carbon chain, making the molecule compatible with hydrocarbon polymers . It is also known as light stabilizer ZX-818 .
Molecular Structure Analysis
The molecular formula of Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate is C21H39NO4 . The average mass is 369.539 Da and the monoisotopic mass is 369.287903 Da .Physical And Chemical Properties Analysis
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate has a density of 1.00±0.1 g/cm3, a boiling point of 387.1±32.0 °C, and a flash point of 187.9°C . Its vapor pressure is 3.38E-06mmHg at 25°C, and it has a refractive index of 1.48 .Applications De Recherche Scientifique
Photostabilization of Coatings : Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate is used as a photostabilizer in perfluoropolyether coatings. This compound, known as Tinuvin 765, modifies the chemical network, increasing resistance to photo-oxidation, particularly in polyurethane coatings (Luda et al., 2001).
Synthesis of Hindered Amine Light Stabilizer : It is synthesized via transesterification of dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-piperidinol, primarily used as a light stabilizer named Tinuvin765 (Liu Jun-sheng, 2009).
Inhibition of L-type Ca(2+)-Channels : Research has shown that this compound, also known as Tinuvin 770, can block L-type Ca(2+) channels, suggesting its potential pharmaceutical implications (Glossmann et al., 1993).
Interaction with Low Molecular Weight Compounds : An ESR study demonstrated the interaction of this compound with ketones, hydroperoxides, and peroxides, highlighting its chemical reactivity and potential use in material sciences (Lucki et al., 1984).
Photostabilizing Effect in Polymer Degradation : This compound is effective in deactivating singlet oxygen, thereby protecting materials like cis-1,4-polybutadiene against singlet oxygen oxidation (Yang et al., 1983).
Antioxidant in Paper Degradation : It acts as an antioxidant, reducing the concentration of reactive oxygen species in paper, thereby mitigating degradation processes (Jeong et al., 2014).
Monitoring Antioxidant Degradation : The compound's degradation and molecular changes in polymers can be monitored using mass spectrometric techniques, highlighting its role in material science research (Paine et al., 2014).
Inhibition of Nicotinic Acetylcholine Receptors : This compound inhibits nicotinic acetylcholine receptors, indicating its pharmacological potential and implications in neuroscience research (Papke et al., 1994).
Synthesis of Hindered Amine Light Stabilizers (HALS) : Novel HALS compounds have been synthesized, including this compound, for use in copolymerization with ethylene or propylene, demonstrating its relevance in polymer chemistry (Wilén et al., 2000).
Photostabilizing in Photo-Oxidative Degradation : It is used in stabilizing materials against free radical photo-oxidative degradation, showcasing its utility in materials science (Yang et al., 1983).
Synthesis of New Monomers with Hindered Amine Groups : This compound has been used in the synthesis of new monomers, which can be polymerizable and act as light stabilizers, expanding its application in the field of polymer chemistry (Lee et al., 1991).
Photostabilization of Polypropylene : It has been identified as a compound involved in photostabilizing polypropylene, indicating its significance in enhancing the durability of plastics (Jensen et al., 1983).
Safety And Hazards
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate may cause an allergic skin reaction (H317). It is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Propriétés
IUPAC Name |
1-O-methyl 10-O-(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-20(2)15-17(16-21(3,4)22(20)5)26-19(24)14-12-10-8-7-9-11-13-18(23)25-6/h17H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCWVYFQGYOYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041831 | |
| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
| Record name | Decanedioic acid, 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |
CAS RN |
82919-37-7 | |
| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidinyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82919-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082919377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1-methyl 10-(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47W9ZU9G0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

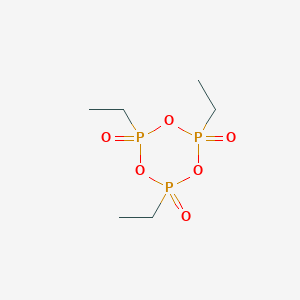
![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

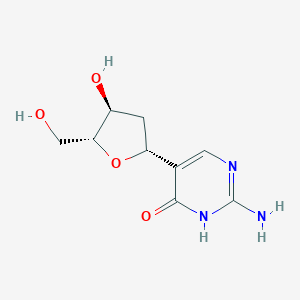
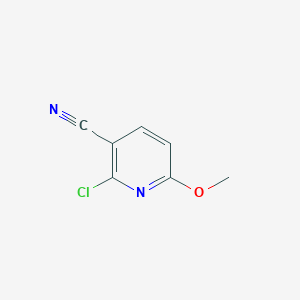
![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
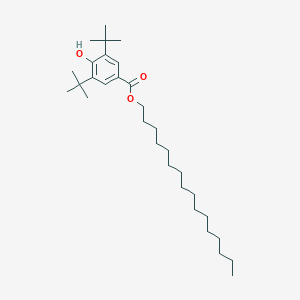
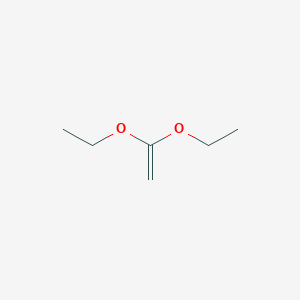
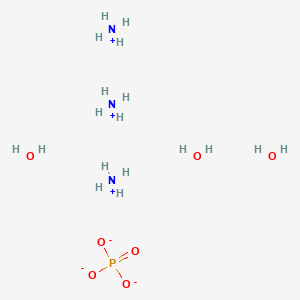
![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)
